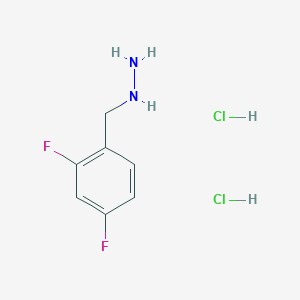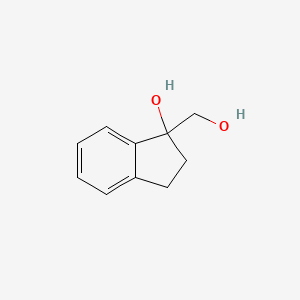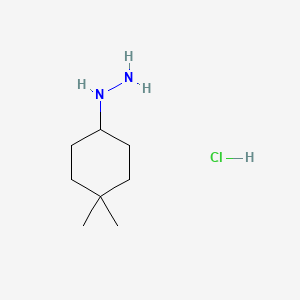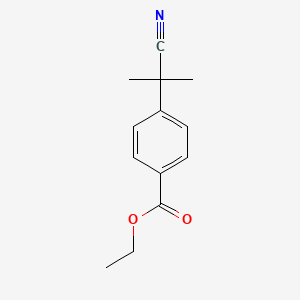![molecular formula C10H10O5 B11718138 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid is an organic compound that features a furan ring substituted with a dioxolane ring and a propenoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid typically involves the reaction of formylfurancarboxylates with excess ethylene glycol in the presence of p-toluene-sulfonic acid. This reaction forms (1,3-dioxolan-2-yl)furancarboxylates, which can then be further processed to yield the target compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dioxolane ring can be reduced while preserving the furan ring.
Substitution: The propenoic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the dioxolane ring.
Substitution: Substitution reactions can be facilitated by using strong acids or bases as catalysts.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced forms of the dioxolane ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials
作用機序
The mechanism of action of 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dioxolane ring can also participate in binding interactions, contributing to the compound’s overall effect .
類似化合物との比較
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but lacks the propenoic acid group.
2-(1,3-Dioxolan-2-yl)furan: Similar structure but lacks the propenoic acid group.
特性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |
InChIキー |
GZFQHYWZHYICQS-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=C(O2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)
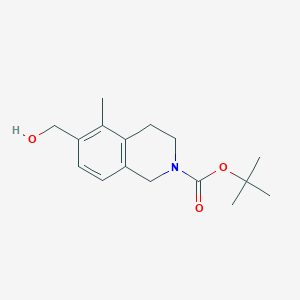
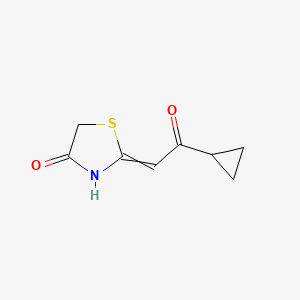
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
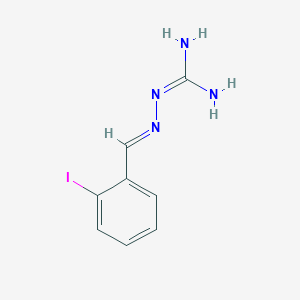
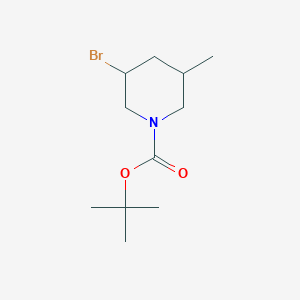
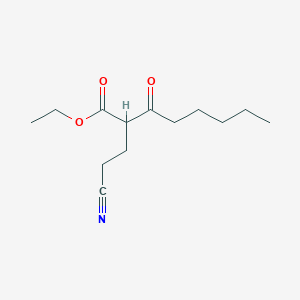
![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)
